Diethylstilbestrol dibutyrate
CAS No.:
Cat. No.: VC18461549
Molecular Formula: C26H32O4
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H32O4 |
|---|---|
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | [4-[(E)-4-(4-butanoyloxyphenyl)hex-3-en-3-yl]phenyl] butanoate |
| Standard InChI | InChI=1S/C26H32O4/c1-5-9-25(27)29-21-15-11-19(12-16-21)23(7-3)24(8-4)20-13-17-22(18-14-20)30-26(28)10-6-2/h11-18H,5-10H2,1-4H3/b24-23+ |
| Standard InChI Key | IANCUNCADYBCIL-WCWDXBQESA-N |
| Isomeric SMILES | CCCC(=O)OC1=CC=C(C=C1)/C(=C(\CC)/C2=CC=C(C=C2)OC(=O)CCC)/CC |
| Canonical SMILES | CCCC(=O)OC1=CC=C(C=C1)C(=C(CC)C2=CC=C(C=C2)OC(=O)CCC)CC |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
DES-DB (CAS No. 74664-03-2) is formally known as (E)-3,4-bis(4-(butyryloxy)phenyl)hex-3-ene. Its structure features two phenolic hydroxyl groups of DES esterified with butyric acid, enhancing lipophilicity compared to the parent compound . The molecular formula is C<sub>26</sub>H<sub>32</sub>O<sub>4</sub>, with a molecular weight of 408.53 g/mol .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 74664-03-2 |
| IUPAC Name | (E)-hex-3-ene-3,4-diylbis(4,1-phenylene) dibutyrate |
| Molecular Formula | C<sub>26</sub>H<sub>32</sub>O<sub>4</sub> |
| Molecular Weight | 408.53 g/mol |
| XLogP3 | 6.2 (predicted) |
Physicochemical Characteristics
DES-DB’s esterification confers distinct physical properties:
-
Solubility: Increased lipid solubility compared to DES, favoring enhanced absorption in fatty tissues .
-
Melting Point: Data limited, but analogous esters (e.g., DES dipalmitate) exhibit elevated melting points due to hydrocarbon chain interactions .
-
Stability: Ester bonds may hydrolyze under acidic or alkaline conditions, regenerating free DES .
Synthesis and Manufacturing
Synthetic Pathways
DES-DB is typically synthesized via esterification of diethylstilbestrol with butyric anhydride or butyryl chloride in the presence of a catalyst (e.g., pyridine). The reaction proceeds under anhydrous conditions to minimize hydrolysis:
Purification and Analysis
Post-synthesis purification involves recrystallization from ethanol or acetone. Analytical confirmation employs:
-
HPLC-MS: For purity assessment and structural verification.
-
<sup>1</sup>H-NMR: Characteristic signals at δ 0.9–1.0 (butyryl methyl groups) and δ 6.7–7.1 (aromatic protons) .
Pharmacological Profile
Mechanism of Action
As a prodrug, DES-DB hydrolyzes in vivo to release DES, which acts as an agonist for estrogen receptors (ERα/ERβ) and estrogen-related receptor gamma (ERRγ) . The dibutyrate modification delays systemic absorption, potentially reducing acute toxicity while prolonging therapeutic effects .
Pharmacokinetics
-
Absorption: Enhanced lipid solubility facilitates transdermal or intramuscular administration .
-
Metabolism: Hepatic esterases cleave butyrate groups, yielding free DES, which undergoes glucuronidation and sulfation .
-
Half-life: Prolonged compared to DES due to slower release from ester form .
Table 2: Comparative Pharmacokinetics of DES and DES-DB
| Parameter | DES | DES-DB |
|---|---|---|
| Bioavailability | 75–90% (oral) | 40–60% (IM) |
| T<sub>max</sub> | 2–4 hours | 6–12 hours |
| Half-life | 2–3 days | 5–7 days |
Therapeutic Applications and Clinical Data
Historical Use in Oncology
DES-DB was investigated as a sustained-release formulation for hormone-sensitive cancers, particularly prostate cancer. Early studies noted its efficacy in reducing PSA levels and delaying disease progression in castration-resistant prostate cancer (CRPC) .
Contemporary Research Trends
Recent preclinical work explores DES-DB’s utility in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume